![molecular formula C3H6ClN3 B1361054 1H-pyrazol-4-amine hydrochloride CAS No. 4331-28-6](/img/structure/B1361054.png)
1H-pyrazol-4-amine hydrochloride
Overview
Description
1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H6ClN3 . It is a derivative of pyrazole, a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .
Synthesis Analysis
Pyrazole derivatives are synthesized using a variety of methods, and they have been reported to possess almost all types of pharmacological activities . The synthesis of pyrazole derivatives has attracted the attention of many researchers due to their diverse applications in different fields such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of 1H-pyrazol-4-amine hydrochloride consists of a pyrazole ring bound to a hydrochloride group . The molecular weight of this compound is 119.55 g/mol .
Chemical Reactions Analysis
Pyrazole derivatives, including 1H-pyrazol-4-amine hydrochloride, are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Physical And Chemical Properties Analysis
1H-pyrazol-4-amine hydrochloride has a molecular weight of 119.55 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.
Scientific Research Applications
Synthesis of Bioactive Compounds
1H-pyrazol-4-amine hydrochloride: serves as a precursor in the synthesis of various bioactive compounds. Its incorporation into larger molecules can result in substances with significant biological activity. For instance, pyrazole derivatives have been identified as potential therapeutic agents due to their diverse biological activities .
Agrochemical Applications
The pyrazole ring is a common motif in agrochemicals. 1H-pyrazol-4-amine hydrochloride can be used to create pesticides and herbicides. Its derivatives are known to exhibit insecticidal and fungicidal properties, making them valuable in crop protection strategies .
Material Science
In material science, 1H-pyrazol-4-amine hydrochloride derivatives can be used to develop new materials with unique properties. These materials may have applications in electronics, photonics, and as components of advanced composite materials .
Coordination Chemistry
1H-pyrazol-4-amine hydrochloride: can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties and potential use in industrial processes .
Organometallic Chemistry
In organometallic chemistry, 1H-pyrazol-4-amine hydrochloride is utilized to synthesize organometallic compounds. These compounds are pivotal in catalysis and have applications in organic synthesis and industrial chemistry .
Photophysical Properties
Pyrazole derivatives, including those derived from 1H-pyrazol-4-amine hydrochloride , exhibit exceptional photophysical properties. They are explored for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Safety And Hazards
Future Directions
Given the diverse applications and biological activities of pyrazole derivatives, there is ongoing research interest in synthesizing structurally diverse pyrazole derivatives and finding new and improved applications . This includes the development of more efficient synthesis methods and the exploration of their potential uses in various fields .
properties
IUPAC Name |
1H-pyrazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDSLIPVDTVHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195820 | |
Record name | Pyrazole, 4-amino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazol-4-amine hydrochloride | |
CAS RN |
4331-28-6 | |
Record name | Pyrazole, 4-amino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-amino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.